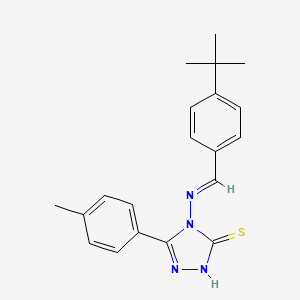![molecular formula C22H22N6O3 B11995471 N-benzyl-2-[8-(benzylamino)-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetamide](/img/structure/B11995471.png)
N-benzyl-2-[8-(benzylamino)-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-BENZYL-2-(8-BENZYLAMINO-3-METHYL-2,6-DIOXO-1,2,3,6-4H-PURIN-7-YL)-ACETAMIDE” is a complex organic compound that belongs to the purine derivative family Purine derivatives are known for their significant roles in biological systems, including their presence in nucleotides and nucleic acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N-BENZYL-2-(8-BENZYLAMINO-3-METHYL-2,6-DIOXO-1,2,3,6-4H-PURIN-7-YL)-ACETAMIDE” typically involves multi-step organic reactions. The process may start with the preparation of the purine core, followed by the introduction of benzyl and acetyl groups through nucleophilic substitution or other suitable reactions. Common reagents might include benzyl chloride, acetic anhydride, and various catalysts under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis, automated reactors, and advanced purification methods like chromatography could be employed.
Analyse Des Réactions Chimiques
Types of Reactions
“N-BENZYL-2-(8-BENZYLAMINO-3-METHYL-2,6-DIOXO-1,2,3,6-4H-PURIN-7-YL)-ACETAMIDE” can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially altering the compound’s functional groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, modifying the compound’s structure.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions would be tailored to the specific transformation desired, often involving controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Applications De Recherche Scientifique
Chemistry: As a model compound for studying purine derivatives and their reactivity.
Biology: Investigating its interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Exploring its potential as a therapeutic agent, possibly targeting specific enzymes or receptors.
Industry: Utilizing its unique properties in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action for “N-BENZYL-2-(8-BENZYLAMINO-3-METHYL-2,6-DIOXO-1,2,3,6-4H-PURIN-7-YL)-ACETAMIDE” would involve its interaction with molecular targets such as enzymes, receptors, or nucleic acids. These interactions could modulate biological pathways, leading to specific physiological effects. Detailed studies would be required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other purine derivatives such as:
Adenosine: A nucleoside involved in energy transfer and signaling.
Caffeine: A stimulant that acts on the central nervous system.
Theophylline: A bronchodilator used in respiratory diseases.
Uniqueness
“N-BENZYL-2-(8-BENZYLAMINO-3-METHYL-2,6-DIOXO-1,2,3,6-4H-PURIN-7-YL)-ACETAMIDE” is unique due to its specific structural modifications, which may confer distinct chemical and biological properties compared to other purine derivatives. These unique features could make it a valuable compound for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C22H22N6O3 |
|---|---|
Poids moléculaire |
418.4 g/mol |
Nom IUPAC |
N-benzyl-2-[8-(benzylamino)-3-methyl-2,6-dioxopurin-7-yl]acetamide |
InChI |
InChI=1S/C22H22N6O3/c1-27-19-18(20(30)26-22(27)31)28(14-17(29)23-12-15-8-4-2-5-9-15)21(25-19)24-13-16-10-6-3-7-11-16/h2-11H,12-14H2,1H3,(H,23,29)(H,24,25)(H,26,30,31) |
Clé InChI |
PYJRZVNILXAZAB-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCC3=CC=CC=C3)CC(=O)NCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-chloro-N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11995392.png)
![Ethyl (2E)-5-(3,4-dimethoxyphenyl)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11995416.png)
![3-amino-1-(4-chlorophenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B11995430.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11995453.png)
![3-Iodo-N-[(E)-(4-{(E)-[(3-iodo-4-methylphenyl)imino]methyl}phenyl)methylidene]-4-methylaniline](/img/structure/B11995462.png)



![5-(4-chlorophenyl)-4-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11995483.png)

![3-{[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11995501.png)
![4-{[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11995509.png)
